Product packaging for Steareth-2(Cat. No.:CAS No. 16057-43-5)

Steareth-2

Cat. No.: B096109
CAS No.: 16057-43-5
M. Wt: 358.6 g/mol
InChI Key: ILCOCZBHMDEIAI-UHFFFAOYSA-N
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Description

Overview of its Significance in Emulsion Science Research

Emulsion science is a field focused on the formation, stability, and properties of emulsions, which are heterogeneous systems consisting of at least two immiscible liquids, one of which is dispersed as droplets in the other. Surfactants like Steareth-2 play a critical role in emulsion science by acting as emulsifiers, which adsorb at the interface between the two liquid phases and reduce the interfacial tension, thereby facilitating the formation of stable dispersions. cosmeticsinfo.orgcosmileeurope.eu Without an emulsifier, immiscible liquids would quickly separate. atamanchemicals.comcosmeticsinfo.org

In research, this compound is frequently studied and utilized, often in combination with more hydrophilic emulsifiers like Steareth-21 (which has a higher degree of ethoxylation and a higher HLB), to create stable emulsion systems. atamanchemicals.comatamankimya.comatamanchemicals.comnikkolgroup.com The combination of lipophilic (low HLB) and hydrophilic (high HLB) emulsifiers is a common strategy to achieve optimal emulsion stability, as they can form a mixed interfacial film that provides a stronger barrier against droplet coalescence. atamanchemicals.comnikkolgroup.com

Furthermore, research has examined the impact of this compound, often as part of an emulsifier blend, on the physical properties of emulsions, such as viscosity and droplet size distribution, which are critical parameters influencing the performance and stability of emulsion-based products. researchgate.netncl.edu.tw The ability of this compound to emulsify various oil phases, including mineral oils and vegetable oils, makes it a versatile component in emulsion science research aimed at developing formulations for diverse applications. lpbiochem.comresearchgate.net Its stability over a wide pH range also contributes to its utility in studying and formulating emulsions under different chemical conditions. thegoodscentscompany.comlpbiochem.com

Studies involving this compound in emulsion research often focus on evaluating emulsion stability under various stress conditions, such as different temperatures or over extended storage periods. ncl.edu.twresearchgate.net The goal is to understand how this compound and its combinations contribute to preventing or minimizing emulsion breakdown phenomena like creaming, sedimentation, flocculation, and coalescence. cosmeticsinfo.org

While the primary function of this compound in emulsion science research is related to its emulsifying and stabilizing properties, its influence on other aspects, such as the rheological behavior of emulsions and the potential for forming structured systems like liquid crystals or oleogels at the interface or within phases, is also a subject of investigation. researchgate.netncl.edu.twresearchgate.net

Below is a table summarizing some key chemical and physical properties of this compound relevant to its role in surfactant and emulsion science.

PropertyValue / DescriptionSource(s)
Molecular FormulaC₂₂H₄₆O₃ atamanchemicals.comatamankimya.comatamankimya.com
Molecular Weight~358.6 g/mol atamanchemicals.comatamankimya.comatamankimya.com
AppearanceWhite soft solid or waxy compound atamanchemicals.comatamankimya.cominci.guide
HLB Value~4.9 atamanchemicals.comlpbiochem.cominci.guide
Solubility (Water)Insoluble atamanchemicals.comatamankimya.cominci.guide
Solubility (Alcohol)Soluble atamanchemicals.comatamankimya.cominci.guide
Emulsifier TypeNonionic, W/O emulsifier or O/W co-emulsifier atamanchemicals.comthegoodscentscompany.comlpbiochem.com
pH StabilityStable over a wide pH range thegoodscentscompany.comlpbiochem.com
DerivationEthoxylation of Stearyl Alcohol with ~2 moles Ethylene (B1197577) Oxide atamanchemicals.comatamankimya.comcosmeticsinfo.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H46O3 B096109 Steareth-2 CAS No. 16057-43-5

Properties

IUPAC Name

2-(2-octadecoxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-21-22-25-20-18-23/h23H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCOCZBHMDEIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936344
Record name 2-[2-(Octadecyloxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16057-43-5
Record name 2-[2-(Octadecyloxy)ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16057-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Steareth-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016057435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(Octadecyloxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STEARETH-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V56DFE46J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Advanced Production Methodologies

Ethoxylation of Stearyl Alcohol: Reaction Mechanisms and Principles

The ethoxylation of stearyl alcohol typically employs alkaline catalysts, such as potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOCH₃). The reaction proceeds through the sequential addition of ethylene (B1197577) oxide (EO) units to the hydroxyl group of the stearyl alcohol.

The general reaction scheme can be represented as:

R-OH + n EO → R-(OCH₂CH₂)n-OH

For Steareth-2, the average value of 'n' is 2, and R represents the stearyl group (C₁₈H₃₇). atamanchemicals.com

Alternative synthesis routes, such as transesterification with polyethylene (B3416737) glycol (PEG-2) or enzymatic catalysis, exist but face limitations. Transesterification can yield broader distributions of ethylene oxide chain lengths, while enzymatic catalysis often suffers from low reaction rates and high enzyme costs.

Control of Ethylene Oxide Chain Length Homogeneity

Controlling the homogeneity of the ethylene oxide chain length is crucial for achieving the desired properties of the final this compound product. The ethoxylation reaction typically produces a range of ethoxylation stages, meaning the product is a mixture of homologous fatty alcohol polyethylene glycol ethers with varying numbers of EO units, although the average is 2 for this compound. windows.netgoogle.com The catalyst properties, the initiator structure (stearyl alcohol), and reactor mass transfer all influence the molecular weight distribution of the ethoxylates. acs.org Basic catalysts, while commonly used, can lead to a wider molecular weight distribution and a higher concentration of unreacted primary alcohols. acs.org

The degree of ethoxylation is influenced by the reaction time and conditions. chromatographyonline.com Techniques like reversed-phase liquid chromatography (LC) with evaporative light scattering detection (ELSD) can be used to analyze the distribution of both alkyl and ethylene oxide chain lengths in alcohol ethoxylates. researchgate.net Two-dimensional liquid chromatography is generally required for complete characterization of both distributions. researchgate.net

Reaction Kinetics Monitoring Techniques (e.g., FTIR, NMR)

Monitoring reaction kinetics is essential for understanding and controlling the ethoxylation process. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable tools for this purpose. acs.orgmt.comnih.gov

In situ FTIR spectroscopy can provide insights into reaction mechanisms and monitor the disappearance and appearance of characteristic peaks related to the reactants, intermediates, and products. acs.orgnih.govresearchgate.net NMR spectroscopy, particularly flow NMR, allows for the quantitative analysis of reaction species, complementing the information obtained from IR spectroscopy. nih.gov These techniques can help in determining kinetic data, such as reaction times and rate-determining steps. nih.gov For solid-phase reactions, gel-phase 19F NMR spectroscopy has been demonstrated as a useful technique for monitoring progress. researchgate.net

Catalysis in this compound Synthesis

Catalysis plays a critical role in the efficiency and selectivity of this compound synthesis. Alkaline catalysts are the most common type used in the ethoxylation of fatty alcohols. specialchem.com

Investigation of Catalyst Types and Efficiency

Various catalytic systems have been investigated for the ethoxylation of primary alcohols. acs.org The choice of catalyst significantly influences the reaction rate, the molecular weight distribution of the adducts, and the formation of by-products. acs.org Basic catalysts, such as NaOH and KOH, are widely used but can result in a broader distribution of ethoxylates. acs.org Research continues to explore more efficient catalysts that can offer improved selectivity and narrower ethoxylate distributions. harvard.eduunibas.chmdpi.com The physical properties of catalysts, such as size and shape, also play a crucial role in optimizing reaction efficiency and catalyst performance. feeco.com

Optimization of Process Parameters (Temperature, Pressure, Molar Ratios)

Optimizing process parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters in the industrial synthesis of this compound include temperature, pressure, and the molar ratio of ethylene oxide to stearyl alcohol.

Reactions are typically conducted at temperatures between 120–160°C under pressures of 2–5 bar. Elevated temperatures can accelerate the reaction rate, but they also increase the risk of thermal degradation if oxygen is present. The molar ratio of ethylene oxide to stearyl alcohol directly influences the average degree of ethoxylation. For this compound, a molar ratio that favors the addition of approximately two EO units per stearyl alcohol molecule is used. Control over these parameters helps minimize the formation of unwanted side products, such as polyglycols, and ensures a consistent distribution of EO units. Design of experiments (DoE) and response surface methodology (RSM) are techniques that can be employed to investigate the interactive effects of process parameters and optimize reaction conditions for maximum yield. kaust.edu.sarsc.org

By-product Mitigation and Purification Strategies

The ethoxylation process can lead to the formation of by-products, the most notable of which is 1,4-dioxane (B91453). atamanchemicals.comatamankimya.compaulaschoice.co.uk 1,4-dioxane is a cyclic ether formed by the dimerization of ethylene oxide. atamankimya.com While concerns exist regarding the presence of 1,4-dioxane, purification processes are employed to reduce its concentration in the final product. atamanchemicals.comatamankimya.compaulaschoice.co.ukspecialchem.com

Secondary reactions during ethoxylation can also yield polyethylene glycols (PEGs) of varying chain lengths. windows.netacs.org The proportion of PEGs is typically low, generally below 2%. windows.net

Purification strategies for crude this compound involve multiple steps:

Neutralization: Acidic treatment, typically to a pH of 5–6, is used to deactivate the alkaline catalyst.

Filtration: Precipitated salts, such as K₃PO₄, formed during neutralization are removed through techniques like centrifugation or filter presses.

Distillation: Vacuum stripping, often conducted under vacuum (<1 mbar) at temperatures around 150°C, is employed to remove unreacted ethylene oxide and low-molecular-weight glycols, including 1,4-dioxane.

These purification steps are essential to ensure the purity and quality of the final this compound product, making it suitable for its intended applications. atamanchemicals.comatamankimya.compaulaschoice.co.ukspecialchem.com

Formation and Control of 1,4-Dioxane Contaminants

A significant consideration in the production of ethoxylated compounds like this compound is the potential formation of 1,4-dioxane as a byproduct. atamanchemicals.comspecialchem.comatamankimya.comacs.orgpetro-online.comunivarsolutions.com 1,4-dioxane is not intentionally added but can be generated during the ethoxylation process itself or, more significantly, during subsequent sulfation if the ethoxylated compound is further processed to form an ethoxysulfate surfactant. acs.orgpetro-online.comunivarsolutions.comjustia.comteknoscienze.com

The formation of 1,4-dioxane is influenced by several factors, including reaction conditions such as temperature, residence time, and the stoichiometric ratio of reactants. acs.orgregulations.gov For instance, in sulfation processes involving ethoxylated alcohols, the molar ratio of SO₃ to the ethoxylated alcohol is a key factor; a higher ratio can dramatically increase 1,4-dioxane formation. acs.orgjustia.comregulations.govgoogle.com The composition of the ethoxylated feedstock, including the presence of water, polyethylene glycol (PEG), and high-mole ethoxylated material, can also contribute to 1,4-dioxane formation during sulfation. google.com

Manufacturers employ process control strategies to minimize the formation of 1,4-dioxane during synthesis. acs.orgregulations.gov This includes carefully controlling reaction parameters. acs.org

Table 1: Factors Influencing 1,4-Dioxane Formation (Primarily in Sulfation of Ethoxylates)

FactorInfluence on 1,4-Dioxane FormationReferences
SO₃/ethoxylate mole ratioKey influencing factor; higher ratio increases formation acs.orgjustia.comregulations.govgoogle.com
Sulfation temperatureInfluences formation regulations.gov
SO₃ concentration in airInfluences formation regulations.gov
Residence time prior to neutralizationLonger residence time can increase formation regulations.gov
Organic distribution inside the reactorInfluences formation regulations.gov
Organic flow rateTightly controlled to manage mole ratio regulations.gov
Level of ethoxylationInfluences formation regulations.gov
Water content in feedstockCan increase formation regulations.govgoogle.com
Polyethylene glycol contentCan increase formation regulations.govgoogle.com
1,4-dioxane content in feedstockCan influence formation regulations.gov

Advanced Purification Techniques for Ethoxylated Compounds

Despite efforts to minimize its formation, trace amounts of 1,4-dioxane may still be present in ethoxylated products. atamanchemicals.comspecialchem.comatamankimya.comacs.orgpetro-online.com Therefore, purification processes are crucial to reduce its concentration in the final product. atamanchemicals.comspecialchem.comatamankimya.com

One common technique for removing 1,4-dioxane is vacuum stripping. petro-online.comjustia.com This process involves using steam or nitrogen gas to purge the byproduct from the ethoxylated compound. acs.orgjustia.comgoogle.com While effective, vacuum stripping can be costly and capital-intensive due to the requirement for steam. justia.com

Newer methods, such as nanofiltration, are being explored for removing contaminants like 1,4-dioxane from ethoxylated surfactants. justia.com Nanofiltration can separate 1,4-dioxane (with a molecular weight of approximately 88 Daltons) from the larger ethoxylated surfactants (with molecular weights typically >300 Daltons). justia.com This method allows for the removal of dioxane while retaining the desired surfactant. justia.com

Manufacturers continue to assess and develop advanced control strategies and removal technologies to further reduce 1,4-dioxane levels in ethoxylated products. regulations.gov

Green Chemistry Approaches in this compound Production

The chemical industry is increasingly focusing on green chemistry principles to improve the sustainability of chemical production. coatingsworld.compsu.edusbr-int.com This includes the synthesis of surfactants like this compound. sbr-int.com

Sustainable Synthetic Routes Development

Developing sustainable synthetic routes for ethoxylated compounds involves seeking alternatives to traditional petrochemical-based feedstocks and processes. coatingsworld.comomnitechintl.comacs.org

One significant development is the use of bio-based ethylene oxide. coatingsworld.comomnitechintl.comacs.orgcrodahomecare.com Traditionally, ethylene oxide is derived from petroleum. coatingsworld.com However, bio-based ethylene oxide can be produced from bioethanol, which is obtained from biomass sources. coatingsworld.comomnitechintl.comacs.orgcrodahomecare.com Utilizing bio-based ethylene oxide allows for the production of ethoxylated surfactants with significantly increased bio-based content, potentially reaching 100%, and reduces reliance on fossil fuels. coatingsworld.comomnitechintl.comacs.orgcrodahomecare.com Companies are developing and implementing production lines for bio-based ethoxylated surfactants that are segregated from conventional production to ensure the bio-based origin. acs.org

Sustainable approaches also involve optimizing reaction conditions and utilizing catalysts that minimize waste and energy consumption. psu.edu Research into novel ethoxylation catalysts and techniques aims to reduce the formation of unwanted byproducts. sbr-int.com

Exploration of Eco-Friendly Alternatives

Beyond modifying the production of this compound itself, the industry is exploring entirely eco-friendly alternatives to conventional ethoxylated surfactants. atamanchemicals.comunivarsolutions.comomnitechintl.comseatexcorp.com This is driven by consumer demand for greener products and increasing environmental regulations. univarsolutions.comcoatingsworld.comsbr-int.comsbr-int.comseatexcorp.com

Bio-based surfactants, synthesized from renewable resources such as sugars, oils, and fats, are gaining importance as eco-friendly substitutes for petroleum-derived surfactants. omnitechintl.comseatexcorp.com Examples include alkyl polyglucosides (APGs), which are made by combining sugars with fatty alcohols derived from plant oils. omnitechintl.comacs.org These alternatives are often highlighted for their biodegradability, lower toxicity, and reduced environmental impact compared to traditional surfactants. omnitechintl.comyeserchem.com

The development of alternatives is an active area of research and innovation in the chemical industry, aiming to provide effective surfactants with improved environmental profiles. univarsolutions.comsbr-int.comomnitechintl.comseatexcorp.com

Fundamental Emulsification and Surfactant Mechanisms of Steareth 2

Interfacial Tension Reduction Principles

A primary function of Steareth-2 is the reduction of interfacial tension between oil and water phases. Oil and water naturally resist mixing due to their differing polarities, resulting in high interfacial tension nih.gov. This compound, possessing both a lipophilic (oil-attracting) and a hydrophilic (water-attracting) part, is able to adsorb at the interface between these two phases thegoodscentscompany.comnih.gov. By accumulating at this boundary, this compound disrupts the cohesive forces between the molecules of each phase, thereby lowering the interfacial tension and allowing the two liquids to mix more readily thegoodscentscompany.comchemicalbook.comnih.gov.

Molecular Alignment at Oil-Water Interfaces

The effectiveness of this compound as an emulsifier is directly linked to its ability to strategically position itself at the oil-water interface. The molecule aligns itself such that its hydrophobic stearyl chain is oriented towards the oil phase, while its hydrophilic ethoxylate chain extends into the water phase thegoodscentscompany.com.

The balance between the hydrophobic and hydrophilic portions of a surfactant molecule is quantified by its Hydrophilic-Lipophilic Balance (HLB) value. This compound has a reported HLB value of 4.9, classifying it as a lipophilic emulsifier thegoodscentscompany.com. This low HLB indicates a stronger affinity for the oil phase than the water phase. This lipophilic character is crucial for its function, particularly in stabilizing water-in-oil emulsions. The interaction dynamics involve the long hydrocarbon chain of the stearyl alcohol segment associating with the nonpolar oil molecules through van der Waals forces, while the short ethoxylated chain interacts with the polar water molecules through hydrogen bonding and dipole-dipole interactions thegoodscentscompany.com. This dual affinity allows this compound to create a stable bridge between the two immiscible phases.

Emulsion Stabilization Mechanisms

Beyond reducing interfacial tension, this compound stabilizes emulsions by forming a barrier that prevents the dispersed phase droplets from coalescing and separating chem960.comthegoodscentscompany.comchemicalbook.comchemicalbook.com.

This compound is primarily recognized as a water-in-oil (W/O) emulsifier, suitable for formulations where water droplets are dispersed within a continuous oil phase chem960.comthegoodscentscompany.comchemicalbook.com. Its lipophilic nature, indicated by its low HLB value, favors the creation and stabilization of this type of emulsion thegoodscentscompany.com. However, this compound can also function as a co-emulsifier in oil-in-water (O/W) systems, where oil droplets are dispersed in a continuous water phase chemicalbook.com. In O/W emulsions, it is often used in combination with higher HLB emulsifiers, such as Steareth-21, to achieve enhanced stability. The combination of emulsifiers with different HLB values can lead to the formation of complex interfacial structures, including liquid crystalline phases, which contribute significantly to emulsion stability by forming a structural barrier around the dispersed droplets.

A notable characteristic of this compound is its stability across a wide range of pH environments, including both highly acidic and alkaline conditions chem960.com. This stability is attributed in part to the presence of a stable ether bond in its structure, which makes it resistant to hydrolysis that can occur at extreme pH levels. This property makes this compound suitable for use in formulations that require stability across a broad pH spectrum.

Advanced Analytical and Characterization Methodologies for Steareth 2 and Its Formulations

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for resolving the complex mixtures often associated with ethoxylated compounds like Steareth-2 and for accurately quantifying its presence in various formulations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC, often coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), is particularly effective for separating the different oligomers of this compound based on the number of ethylene (B1197577) oxide units.

The separation is typically achieved on a C8 or C18 stationary phase with a gradient elution using a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The ELSD is a universal detector that is well-suited for non-chromophoric compounds like this compound, providing a response proportional to the mass of the analyte.

Table 1: Illustrative HPLC-ELSD Method Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-10 min, 50-90% B; 10-15 min, 90% B; 15-15.1 min, 90-50% B; 15.1-20 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Evaporative Light Scattering Detector (ELSD)
Drift Tube Temperature 50°C
Nebulizer Gas (Nitrogen) 1.5 L/min

This table presents a hypothetical but representative set of HPLC-ELSD conditions for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the relatively high molecular weight and polarity of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to increase its volatility. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to convert the terminal hydroxyl group of this compound into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.

The derivatized sample is then injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio, allowing for unambiguous identification.

Table 2: Typical GC-MS Method Parameters for Derivatized this compound Analysis

ParameterCondition
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions 70°C for 30 minutes
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280°C
Oven Temperature Program Initial 100°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Ion Source Temperature 230°C
MS Quadrupole Temperature 150°C
Scan Range 50-600 amu

This table provides an example of typical GC-MS conditions for the analysis of silylated this compound.

Method Validation: Calibration Curves, Limits of Detection (LOD), Limits of Quantification (LOQ), Spike-and-Recovery Experiments

The validation of analytical methods is essential to ensure their accuracy, precision, and reliability for the intended application. Key validation parameters include the construction of calibration curves and the determination of the limits of detection (LOD) and quantification (LOQ), as well as performing spike-and-recovery experiments to assess matrix effects. thermofisher.com

Calibration curves are established by analyzing a series of standards of known concentrations to determine the relationship between the analytical signal and the concentration of this compound. Linearity is assessed by the correlation coefficient (R²) of the calibration curve.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. tbzmed.ac.ir The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. tbzmed.ac.ir These values are often calculated based on the standard deviation of the response and the slope of the calibration curve. sepscience.com

Spike-and-recovery experiments are performed to evaluate the accuracy of the method in a complex matrix, such as a cosmetic formulation. researchgate.netnih.gov A known amount of this compound is "spiked" into a sample matrix, and the percentage of the spiked amount that is recovered by the analytical method is calculated. researchgate.netnih.gov Acceptable recovery values, typically in the range of 80-120%, indicate that the matrix does not significantly interfere with the quantification of the analyte. researchgate.net

Table 3: Hypothetical Method Validation Data for this compound Quantification by HPLC-ELSD

ParameterResult
Linear Range 10 - 500 µg/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 3 µg/mL
Limit of Quantification (LOQ) 10 µg/mL
Spike Level 100 µg/mL
Matrix Cosmetic Cream Base
Average Recovery (%) 98.5%
RSD of Recovery (%) < 5%

This table illustrates the type of data generated during the validation of an HPLC-ELSD method for this compound.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in the this compound molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its chemical structure. The strong, broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the terminal hydroxyl group. The sharp peaks around 2920 and 2850 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the C-H bonds in the long alkyl chain (stearyl group). A prominent feature in the spectrum of ethoxylated compounds is the strong C-O-C stretching vibration of the ether linkages in the polyoxyethylene chain, which typically appears around 1100 cm⁻¹.

Table 4: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3600-3200O-H StretchHydroxyl (-OH)
2920C-H Asymmetric StretchAlkyl (-CH₂)
2850C-H Symmetric StretchAlkyl (-CH₂)
1470C-H BendAlkyl (-CH₂)
1100C-O-C StretchEther (-O-)

This table provides a summary of the expected FTIR absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of molecules. Both ¹H NMR and ¹³C NMR provide valuable information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum of this compound, the protons of the terminal methyl group of the stearyl chain typically appear as a triplet around 0.88 ppm. The numerous methylene (B1212753) protons of the long alkyl chain produce a large, complex signal around 1.25 ppm. The protons of the methylene groups in the polyoxyethylene chain (-OCH₂CH₂O-) give rise to a characteristic signal around 3.64 ppm. The protons of the methylene group adjacent to the terminal hydroxyl group often appear at a slightly different chemical shift.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbon of the terminal methyl group of the stearyl chain resonates at approximately 14 ppm. The carbons of the methylene groups in the alkyl chain appear in the range of 22-32 ppm. The carbons of the polyoxyethylene chain are typically observed around 70 ppm.

Table 5: Anticipated ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₃- (Stearyl) ~ 0.88 (t)~ 14
-(CH₂)₁₆- (Stearyl) ~ 1.25 (m)~ 22-32
-CH₂-O- (Stearyl) ~ 3.4 (t)~ 71
-(OCH₂CH₂)₂-OH ~ 3.64 (m)~ 70
-CH₂-OH ~ 3.7 (t)~ 61

This table presents expected chemical shift ranges for the key protons and carbons in the this compound molecule. Actual values may vary depending on the solvent and other experimental conditions.

Thermal Analysis Techniques

Thermal analysis offers a powerful lens through which the stability and phase behavior of this compound emulsions can be scrutinized. By monitoring the physical and chemical changes that occur in a material as a function of temperature, researchers can gain a deeper understanding of the emulsion's robustness and internal structure.

Differential Scanning Calorimetry (DSC) is a premier thermo-analytical technique for assessing the stability of emulsions, including those formulated with this compound. nih.gov It operates by measuring the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. nih.gov This method is particularly adept at detecting phase transitions, such as crystallization and melting, which can provide indirect but highly sensitive indications of emulsion stability. perkinelmer.clresearchgate.net

In the context of oil-in-water (O/W) or water-in-oil (W/O) emulsions, the crystallization and melting points of the dispersed phase are highly dependent on the droplet size. mdpi.comresearchgate.net For instance, finely dispersed droplets in a stable emulsion will exhibit a significantly lower crystallization temperature compared to the bulk material due to supercooling effects. perkinelmer.cl Coalescence, a key indicator of emulsion instability, leads to the formation of larger droplets. These larger droplets will crystallize at a temperature closer to that of the bulk dispersed phase. perkinelmer.cl By monitoring shifts in the crystallization peak over time or after exposure to stressors like freeze-thaw cycles, DSC can effectively quantify the degree of emulsion destabilization. researchgate.net

Table 1: Illustrative DSC Data for Assessing Emulsion Stability

Emulsion StateDispersed PhaseCrystallization Onset Temperature (°C)Peak Crystallization Temperature (°C)Interpretation
Stable Oil-15.2-18.5Small, uniform droplets; significant supercooling.
Partially Coalesced Oil-10.8 (minor peak), -14.9 (major peak)-12.1 (minor peak), -18.2 (major peak)A population of larger, coalesced droplets is present.
Unstable (Fully Coalesced) Oil-8.5-10.2Droplet size is large, approaching bulk behavior.

This is a hypothetical data table created for illustrative purposes.

Recent studies have demonstrated the utility of DSC in characterizing the stability of various emulsion systems. For example, research on water-in-oil emulsions has shown that DSC can effectively track the evolution of dispersed water droplets during preparation, storage, and destabilization. mdpi.com The freezing temperature of the water droplets, as measured by DSC, was directly correlated with their size, providing a reliable metric for stability assessment. mdpi.com Similarly, in studies of double emulsions (W/O/W), DSC has been employed to measure the conductivity of the outer water phase, offering insights into the integrity of the inner emulsion. researchgate.net

Microstructural Elucidation of Emulsions

Understanding the microscopic organization of this compound emulsions is paramount for controlling their macroscopic properties, such as texture, stability, and release characteristics. A suite of advanced analytical techniques is employed to probe the intricate structures formed by this compound and other components at various length scales.

Light microscopy, in its various forms, offers a direct and visually intuitive method for examining the microstructure of Steulsions.

Bright-field microscopy is a fundamental technique used to observe the general morphology of an emulsion, such as droplet size, size distribution, and the presence of any aggregation or flocculation. basf.comuq.edu.au It provides a basic, yet crucial, initial assessment of the emulsion's physical state.

Polarized light microscopy (PLM) is particularly valuable for studying emulsions containing anisotropic structures, such as liquid crystals. researchgate.netmicroscopyu.com Birefringent materials, which have different refractive indices depending on the polarization of light, appear bright against a dark background when viewed between crossed polarizers. microscopyu.comnasa.gov In this compound stabilized emulsions, the formation of lamellar liquid crystalline phases at the oil-water interface is a common phenomenon that contributes significantly to emulsion stability. PLM can readily identify these structures, often appearing as Maltese crosses, indicating a spherulitic arrangement of the liquid crystalline layers. researchgate.net Studies have utilized PLM to visualize the birefringent structures in emulsions stabilized with combinations of this compound and other emulsifiers, confirming the presence of these stabilizing interfacial layers. researchgate.net

Table 2: Microscopic Observations of this compound Emulsions

Microscopic TechniqueObservationInterpretation
Bright-Field Microscopy Uniformly dispersed, small spherical droplets.Good emulsification and physical stability.
Bright-Field Microscopy Large, irregularly shaped droplets and flocculation.Poor emulsification or instability.
Polarized Light Microscopy Birefringent structures (e.g., Maltese crosses) around oil droplets.Presence of a stabilizing liquid crystalline phase. researchgate.net
Polarized Light Microscopy Isotropic (dark) field of view.Absence of significant liquid crystalline structures.

Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the nanoscale structure of materials, typically in the range of 1 to 100 nanometers. wikipedia.orgmalvernpanalytical.com It works by measuring the elastic scattering of X-rays at very small angles as they pass through a sample. wikipedia.org The resulting scattering pattern provides information about the size, shape, and arrangement of nanoscale objects, such as micelles, vesicles, and the lamellar layers in liquid crystals. wikipedia.orgyoutube.com

In the context of this compound emulsions, SAXS is instrumental in characterizing the structure of the interfacial layers formed by the emulsifier. Research has shown that SAXS measurements can indicate that the surfactant is organized in lamellar layers around the oil globules. researchgate.net The spacing between these layers, known as the d-spacing, can be calculated from the position of the peaks in the SAXS profile, providing quantitative data on the organization of the liquid crystalline phase. This information is crucial for understanding how different formulation parameters, such as the concentration of this compound or the type of oil, influence the structure and, consequently, the stability of the emulsion.

Complementary to SAXS, Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), provides information about the atomic-level structure of materials. wikipedia.org While SAXS probes larger nanoscale structures, WAXS examines the arrangement of molecules over shorter distances, typically on the order of angstroms to a few nanometers. malvernpanalytical.comnih.gov

Table 3: X-ray Scattering Data for a Hypothetical this compound Emulsion

Scattering TechniquePeak Position (q)d-spacing (Å)Interpretation
SAXS 0.15 Å⁻¹41.9Lamellar repeat distance of the liquid crystalline phase.
WAXS 1.52 Å⁻¹4.13Characteristic spacing of hexagonally packed alkyl chains in a gel phase.

This is a hypothetical data table created for illustrative purposes.

Small-Angle Neutron Scattering (SANS) is a technique analogous to SAXS, but it utilizes a beam of neutrons instead of X-rays to probe the structure of materials. nih.govlu.se The primary advantage of SANS lies in its ability to distinguish between different isotopes, particularly hydrogen and deuterium. osti.gov This technique, known as contrast variation, allows researchers to selectively highlight or "hide" different components of a complex system by deuterating them. nih.govformulation.org.uk

In the study of this compound emulsions, SANS with contrast variation can provide unambiguous information about the composition and structure of the interfacial layer and the core of the dispersed droplets. researchgate.net For example, by using deuterated oil and a mixture of normal (H₂O) and heavy water (D₂O) that matches the scattering length density of the this compound, the scattering from the emulsifier layer can be effectively nulled, allowing for the direct measurement of the oil core size and shape. Conversely, by matching the scattering of the oil and water phases, the structure of the emulsifier layer itself can be isolated. This powerful capability has been used to gain a finely detailed picture of the molecular structure of creams, revealing the composition and arrangement of lamellae within the system. researchgate.net

Electrical Conductivity Measurements for Emulsion Phase Determination

Electrical conductivity is a crucial parameter in the characterization of emulsions, providing a straightforward and effective method for determining the emulsion phase, whether it is an oil-in-water (O/W) or water-in-oil (W/O) system. This technique is based on the significant difference in electrical conductivity between the oil and water phases. Water, especially when containing dissolved salts or other electrolytes, is a relatively good conductor of electricity, whereas oils are poor conductors.

In an O/W emulsion, the continuous phase is water, which allows for the passage of an electrical current. Conversely, in a W/O emulsion, the oil is the continuous phase, acting as an insulator and resulting in very low electrical conductivity. Therefore, by measuring the electrical conductivity of an emulsion, one can ascertain its phase type. A sharp increase in conductivity is typically observed during the phase inversion from a W/O to an O/W emulsion.

Research Findings in Formulations Containing this compound

This compound, a non-ionic surfactant, is frequently used in cosmetic and pharmaceutical formulations to create stable emulsions. Research into emulsions stabilized with a combination of this compound and a more hydrophilic emulsifier, Steareth-21, demonstrates the utility of electrical conductivity measurements in characterizing these systems.

Table 1: Electrical Conductivity of Emulsions Stabilized with this compound and Steareth-21 with Various Emollients

Emollient Electrical Conductivity at 25°C (µS/cm) Emulsion Type
Isopropyl myristate 7.8 o/w
Octyldodecanol 7.8 o/w
Decyl oleate 8.4 o/w
Mineral oil 7.0 o/w
Castor oil 5.0 o/w

The data clearly indicates that despite the presence of different oils, the continuous aqueous phase dictates the conductive properties of the emulsions, confirming their O/W structure.

Further research on emulsions containing this compound often focuses on the stability and physical characteristics of the formulation. While specific data on emulsions stabilized solely by this compound is limited in publicly available literature, the principles of electrical conductivity measurement remain the same. The expected conductivity would be influenced by the concentration of this compound, the nature of the oil phase, and the composition of the aqueous phase.

For instance, in a hypothetical study on the effect of the oil phase concentration on the electrical conductivity of an O/W emulsion stabilized with this compound, one would expect the conductivity to decrease as the volume of the dispersed, non-conductive oil phase increases. This is because the oil droplets obstruct the path of the ions in the continuous aqueous phase.

Table 2: Illustrative Example of the Effect of Oil Phase Concentration on the Electrical Conductivity of a this compound Stabilized O/W Emulsion

Oil Phase Concentration (%) Expected Electrical Conductivity (µS/cm)
10 15.2
20 11.5
30 8.1
40 5.3

This hypothetical data illustrates a general trend observed in O/W emulsions. The precise values would depend on the specific components of the formulation. The measurement of electrical conductivity, therefore, serves as a valuable tool in the formulation and quality control of products containing this compound, ensuring the desired emulsion type and providing insights into its physical stability.

Computational and Theoretical Studies of Steareth 2

Molecular Modeling of Surfactant Behavior

Molecular modeling techniques are employed to investigate the behavior of surfactants, including their arrangement and interactions in different environments.

Simulations of Interfacial Adsorption

Simulations of interfacial adsorption aim to understand how surfactant molecules position themselves at the interface between two phases, such as oil and water. Steareth-2, being an emulsifier, functions by reducing the surface tension between oil and water phases by aligning its hydrophobic stearyl group with the oil phase and its hydrophilic ethoxylate chain with the water phase . This alignment at the interface is crucial for stabilizing emulsions . Molecular dynamics simulations can predict interfacial tensions and surface tensions of surfactants, providing insights into their adsorption behavior rsc.org. Studies on other non-ionic surfactants have utilized molecular dynamics to confirm spontaneous dissolution into organic phases above a critical concentration at the interface science.gov.

Conformational Analysis of Ethoxylate Chains

Conformational analysis of the ethoxylate chains in surfactants like this compound is important as the flexibility and preferred shapes of these chains influence the surfactant's interaction with the surrounding medium and other molecules. While specific studies on the conformational analysis of this compound's ethoxylate chain were not extensively detailed in the search results, conformational analysis using methods like systematic search and molecular dynamics has been applied to study the preferred conformations of molecules with ethoxy groups, highlighting the influence of chain length on molecular properties nih.gov. The number of ethylene (B1197577) oxide units in ethoxylated fatty alcohols can influence their adsorption behavior and the structure of the adsorption layer researchgate.netmdpi.com.

Molecular Dynamics Simulations of this compound in Complex Systems

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of atoms and molecules in complex systems over time ebsco.comnih.govwikipedia.org. These simulations numerically solve Newton's equations of motion for interacting particles, providing a view of the system's evolution wikipedia.org. MD simulations can describe the detailed behavior of systems at a microscopic level, showing how atoms and molecules interact ebsco.com.

While direct MD simulations focusing solely on this compound in isolation were not prominently found, this compound is commonly used in complex formulations such as emulsions. MD simulations have been applied to study the behavior of surfactants in complex systems like oil-in-water emulsions and at oil-water interfaces science.govnih.gov. For instance, MD simulations have been used to investigate the influence of surfactants on the behavior of components in emulsions and at interfaces science.govnih.gov. The behavior of surfactant mixtures, including those containing this compound, in forming liquid crystalline phases in emulsions has been investigated, and computational studies like ab initio molecular dynamics simulations have been used to model aspects of these systems science.govnih.govtandfonline.com.

In Silico Approaches to Molecular Interactions and Formulation Design

"In silico" approaches, which involve computational methods, are increasingly used in the design and understanding of molecular interactions and the development of formulations. These methods can provide a strong scientific hypothesis about the mechanism of action of ingredients and aid in the identification and optimization of formulations in-cosmetics.com.

For this compound, in silico approaches can be applied to predict its interactions with other components in a formulation, such as oils, water, and other surfactants. This can inform the design of stable and effective emulsions. In silico methods have been used in the safety evaluation and risk assessment of cosmetic ingredients and formulations, although this falls outside the scope of this article which is focused solely on the chemical compound itself and not its safety profile nih.govmdpi.comcir-safety.org. Computational methods like molecular dynamics, Monte Carlo simulations, and quantum mechanics calculations are used to study and predict adsorption processes and molecular interactions, which are relevant to understanding how this compound functions within a formulation nih.gov. Response surface methodology, a computational approach, has been used in optimizing cosmetic formulations containing this compound and other surfactants by studying their effects on rheological behavior and particle size scispace.com.

Formulation Science and Functional Enhancement Research

Co-emulsifier Systems with Steareth-2 this compound is frequently employed in combination with higher ethoxylated Steareths, such as Steareth-20 and Steareth-21, to create stable emulsion systems.benchchem.comatamankimya.comatamanchemicals.comatamanchemicals.comWhile this compound is primarily a W/O emulsifier, its combination with more water-soluble O/W emulsifiers like Steareth-21 (HLB 15-18) allows for the formation of exceptionally stable O/W emulsions.benchchem.comatamanchemicals.comThis synergistic approach leverages the different HLB values to achieve optimal emulsification and stability across various formulation types.benchchem.comalfa-chemistry.comatamanchemicals.com

Synergistic Effects with Higher Ethoxylated Steareths (e.g., Steareth-21, Steareth-20) The combination of this compound and Steareth-21 is a common practice to balance stability and sensory properties in emulsions.benchchem.comatamanchemicals.compaulaschoice.co.ukResearch has demonstrated that combining this compound (with a low HLB) and Steareth-21 (with a high HLB) can lead to improved emulsion stability, particularly in formulations containing challenging ingredients like inorganic sunscreens such as TiO₂ and ZnO.benchchem.comThis synergistic effect is attributed to the ability of the emulsifier blend to form a well-organized network around the oil droplets, enhancing the stability of the oil/water interface.researchgate.netThe ratio of the low HLB (this compound) to high HLB (Steareth-21 or Steareth-20) emulsifier is critical for stability, with optimal ratios often falling within a specific range to facilitate the formation of stable structures like lamellar gel phases.mfu.ac.thulprospector.comStudies investigating different emulsifier blends, including this compound and Steareth-20, have shown that their capability to stabilize emulsions is influenced by factors beyond just the HLB value, including rheological stabilization.mdpi.com

Here is a table illustrating the HLB values and typical emulsion types for this compound and its higher ethoxylated counterparts:

CompoundHLB ValueTypical Emulsion Type
This compound4.9W/O emulsifier
Steareth-2015-18O/W emulsifier
Steareth-2115-18O/W emulsifier

Development of Structured Emulsions this compound, particularly in combination with higher ethoxylated Steareths, is involved in the development of structured emulsions. These structures can contribute to the overall stability and performance of the formulation. The formation of organized structures at the oil-water interface, such as lamellar gel phases, is influenced by the specific emulsifier blend and its concentration.ulprospector.com

Formation of Solid Crystals Versus Liquid Crystalline Structures

The structural organization of emulsifiers like this compound within a formulation plays a crucial role in its properties. In research examining birefringent emulsions stabilized with a mixture of this compound and Steareth-21, some authors initially attributed the birefringence to a liquid-crystalline structure. However, microphotographs presented in some studies suggested the presence of solid crystals instead of liquid crystals as the cause of birefringence. nih.govthegoodscentscompany.comwikipedia.org These solid crystals may form due to interactions between the emulsifiers themselves, or with other components present in the formulations, such as stearic acid or cetyl alcohol. thegoodscentscompany.comwikipedia.org Another possibility for solid crystal formation is the insolubility of components like stearic acid or cetyl alcohol in the emollient oil used in the formulation. thegoodscentscompany.com

Conversely, other studies indicate that ethoxylated fatty alcohols, including this compound when paired with hydrophilic surfactants like Steareth-20, are capable of producing lamellar liquid crystal structures within oil-in-water emulsions. scribd.com The stabilization mechanism involving this compound and Steareth-21 can be based on the formation of oil bodies in oil-in-water emulsions, surrounded by a second layer containing water, emollient, and emulsifier, which may exhibit a liquid crystalline structure. guidetopharmacology.org Maintaining this liquid crystalline structure in these layers is considered necessary to prevent skin moisture loss, as these phases contain swollen water layers that are less prone to evaporation, potentially providing substantial and long-lasting skin hydration. guidetopharmacology.org

Impact of Oily Phase Composition on Emulsion Microstructure and Stability

The composition of the oily phase in emulsions stabilized with this compound and other emulsifiers has a notable impact on the resulting microstructure and stability. In studies investigating emulsions stabilized with a mixture of this compound and Steareth-21, the type of emollient used in the oily phase influenced both the birefringence and the viscosity of the emulsions. thegoodscentscompany.com For instance, emulsions prepared with different emollients showed variations in their physical properties. thegoodscentscompany.com Isotropic emulsions, which did not exhibit birefringence, demonstrated greater viscosity compared to the birefringent ones. thegoodscentscompany.comwikipedia.org This observation aligns with the understanding that birefringence in these systems may not be linked to the presence of a liquid-crystalline interphase, as such an interphase typically leads to an increase in viscosity. thegoodscentscompany.comwikipedia.org

Research has explored the stability of emulsions prepared with this compound and Steareth-21 using various emollients over time and under stress conditions like centrifugation and thermal changes. thegoodscentscompany.com

Emollient Electrical Conductivity at 25 ºC (µS/cm) Type of Emulsion (with CoCl₂) pH Viscosity (Pa.s) Birefringence Stability at Lab Temperature (6 months) Thermal Stability (3 months at 40 °C) Stability under Centrifugation
Isopropyl myristate 7.8 o/w 4.1 94 No Stable Unstable Stable
Octyldodecanol 7.8 o/w 4.3 26 High Stable Unstable Stable
Decyl oleate 8.4 o/w 3.8 60 High Stable Unstable Stable
Mineral oil 7.0 o/w 4.1 128 No Stable Unstable Stable
Castor oil 5.0 o/w 4.3 60 High Stable Unstable Stable
Cetyl isononanoate 6.7 o/w 4.2 69 Low Stable Unstable Stable

Table 1: Properties and Stability of Emulsions with Different Emollients Stabilized by this compound and Steareth-21. thegoodscentscompany.com

The data indicates that while most formulations showed good stability at laboratory temperature and under centrifugation, thermal stability at 40 °C for 3 months was challenging across different emollients. thegoodscentscompany.com The specific emollient clearly influences the physical characteristics and stability of the emulsion system. thegoodscentscompany.com

Integration in Advanced Delivery Systems

This compound's emulsifying properties make it a potential component in advanced delivery systems aimed at improving the solubility, stability, and controlled release of active ingredients.

Nanocarrier Formulation Studies (e.g., Nanoemulsions, Liposomes)

Nanocarriers, such as nanoemulsions and vesicular systems like liposomes and niosomes, are explored for enhancing the delivery of various compounds. Nanoemulsions are thermodynamically stable, isotropic dispersions of two immiscible liquids with droplet sizes typically in the range of 50-500 nm, stabilized by an emulsifying agent. invivochem.cnereztech.com They offer advantages like enhanced drug solubilization, good thermodynamic stability, and increased surface area for absorption. invivochem.cnereztech.com

Niosomes are vesicular systems formed by the self-assembly of non-ionic surfactants, often in combination with cholesterol or other lipids, in an aqueous medium. fishersci.nohammaddesiparisi.com Steareth-based surfactants, including this compound, have been investigated in the preparation of niosomes. hammaddesiparisi.com Studies have explored the use of this compound in developing niosomal formulations, such as HA-modified this compound-based niosomes for targeted delivery of compounds like ergothioneine (B1671048) to combat UV-induced skin damage. fishersci.no The hydrophilic chain length of the non-ionic surfactant used in niosome preparation, such as the varying ethoxylation degrees in the steareth series (this compound, Steareth-5, Steareth-20), can influence the physicochemical characteristics of the resulting niosomes and their complexes with genetic material in gene delivery applications. hammaddesiparisi.com

Encapsulation and Controlled Release Mechanisms

Encapsulation and controlled release are crucial functionalities provided by advanced delivery systems like nanoemulsions and niosomes. Encapsulation involves entrapping active compounds within a carrier material, protecting them from degradation and facilitating their delivery. fishersci.com Controlled release mechanisms ensure that the encapsulated substance is released over a desired period or at a specific target site, optimizing its efficacy and potentially reducing the required dosage. fishersci.comciteab.comfishersci.ca

Nanoparticles, including those in nanoemulsions and niosomes, can function as carriers for sustained release systems, ensuring a prolonged presence of active ingredients. fishersci.ca Niosomes, due to their vesicular structure, can encapsulate both hydrophilic and lipophilic substances within their aqueous core and lipid bilayers, respectively. fishersci.no This encapsulation capability is valuable for delivering a wide range of active ingredients in cosmetic and pharmaceutical formulations. fishersci.no Controlled release from nanocarriers can occur through various mechanisms, such as diffusion through the carrier matrix or membrane, degradation of the carrier material, or triggered release in response to environmental stimuli. citeab.com

Hybrid Formulations and Material Interactions

Formulation science increasingly explores hybrid systems combining different materials to achieve enhanced properties and functionalities.

Interaction with Bioactive Glass and Inorganic Materials in Formulations

Bioactive glasses are a class of inorganic materials known for their ability to interact with biological tissues and fluids, often forming a hydroxyapatite (B223615) layer on their surface. fishersci.selipidmaps.org They are composed primarily of silicon dioxide, calcium oxide, sodium oxide, and phosphorus oxide, with variations in composition leading to different properties and degradation rates. fishersci.sefishersci.ptciteab.com Bioactive glass has been incorporated into various formulations, including cosmetic and personal care products, where it can offer benefits such as antimicrobial properties and enhanced UV protection. fishersci.ptciteab.com

Environmental Impact and Biodegradation Research

Environmental Fate and Persistence Studies

Steareth-2 is not suspected to be persistent in the environment, according to Environment Canada. guidechem.comatamankimya.comewg.orgewg.org Similarly, it is not suspected to be bioaccumulative. guidechem.comatamankimya.comewg.orgewg.org While the product is not classified as environmentally hazardous, large or frequent spills could potentially have a harmful effect on the environment. cymitquimica.com It is recommended to avoid release into drains, water courses, or onto the ground. atamankimya.comcymitquimica.commyskinrecipes.com

Biodegradation Pathways and Mechanisms

The biodegradability of this compound, as a synthetic compound, can vary. atamanchemicals.com However, this compound (specifically noted as Stearyl Alcohol 2 EO) is described as biodegradable and suitable for environmentally conscious formulations. atamanchemicals.com According to available knowledge, this compound is not expected to cause problems in biological decomposition in sewage treatment plants. myskinrecipes.com

Research into the biodegradation of similar alcohol ethoxylates (AE), which include Steareth ingredients, indicates that the degradation of the fatty acid portion typically proceeds via β-oxidation. mst.dk This process involves the stepwise shortening of the alkyl chain, producing acetyl coenzyme A fragments that can be used by microorganisms for energy. mst.dk This β-oxidation pathway is anticipated to occur in both aerobic and anoxic environments. mst.dk Anaerobic biodegradation of linear AE is apparently initiated by the stepwise release of C2 units as acetaldehyde, forming shortened AE and eventually a fatty acid. mst.dk

While specific detailed biodegradation pathways solely for this compound are not extensively detailed in the provided information, studies on structurally similar compounds like fatty alcohol ethoxylates and fluorotelomer stearate (B1226849) provide insights into the potential mechanisms, involving enzymatic cleavage of ester linkages and subsequent degradation of the resulting fatty acids and ethoxylated chains. mst.dkmst.dkdeepdyve.comnih.gov

Research into Eco-Friendly Formulations and Alternatives

There is a growing trend towards using more eco-friendly and biodegradable alternatives in cosmetic and personal care formulations where ingredients like this compound are commonly used. atamanchemicals.com Stearyl Alcohol 2 EO (this compound) itself is considered an eco-friendly alternative to some harsher chemical emulsifiers due to its biodegradability. atamanchemicals.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Steareth-2 in complex formulations?

  • Methodology : Use chromatographic techniques (e.g., HPLC, GC-MS) coupled with mass spectrometry for precise identification and quantification. Calibration curves should be established using certified reference standards. For formulations with interfering compounds, employ derivatization or selective extraction methods to isolate this compound .
  • Data Validation : Include spike-and-recovery experiments to assess accuracy and reproducibility. Report limits of detection (LOD) and quantification (LOQ) to ensure methodological rigor .

Q. How can researchers synthesize this compound with controlled ethylene oxide (EO) chain lengths for reproducibility?

  • Experimental Design : Optimize reaction conditions (temperature, catalyst type, and molar ratios) to control EO polymerization. Monitor reaction kinetics using real-time FTIR or NMR to verify chain-length homogeneity .
  • Quality Control : Characterize the product via gel permeation chromatography (GPC) to confirm molecular weight distribution. Document batch-to-batch variability using statistical tools like ANOVA .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s surfactant stability under varying pH and temperature conditions?

  • Contradiction Analysis : Conduct systematic stability studies using design of experiments (DoE) to isolate variables (e.g., pH, ionic strength, temperature). Compare results across multiple analytical methods (e.g., dynamic light scattering for micelle stability vs. turbidimetry for phase separation) .
  • Validation : Replicate conflicting studies under identical conditions to identify methodological discrepancies. Use meta-analysis to reconcile data trends from peer-reviewed literature .

Q. How does this compound’s molecular conformation affect its interaction with lipid bilayers in drug delivery systems?

  • Methodology : Employ molecular dynamics (MD) simulations to model this compound’s orientation within lipid bilayers. Validate simulations with experimental techniques like small-angle X-ray scattering (SAXS) or fluorescence anisotropy .
  • Data Interpretation : Correlate conformational changes with critical micelle concentration (CMC) measurements to assess biological membrane penetration efficiency .

Q. What are the ethical and methodological challenges in designing in vivo studies to evaluate this compound’s biocompatibility?

  • Ethical Considerations : Follow institutional review board (IRB) protocols for animal or human subject research. Use alternative in vitro models (e.g., 3D tissue cultures) to minimize ethical concerns while maintaining scientific relevance .
  • Experimental Rigor : Include control groups (e.g., placebo formulations) and blinded assessments to reduce bias. Report adverse events transparently, even if statistically insignificant .

Methodological Frameworks

Q. How can researchers systematically review conflicting data on this compound’s environmental toxicity?

  • Systematic Review Protocol :

  • Search Strategy : Use databases like PubMed and Web of Science with keywords: "this compound AND (ecotoxicity OR biodegradation)".
  • Inclusion Criteria : Prioritize peer-reviewed studies with standardized OECD or EPA toxicity assays .
  • Bias Mitigation : Apply PRISMA guidelines to screen and rank evidence quality. Use funnel plots to detect publication bias .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound cytotoxicity assays?

  • Analysis Framework :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate IC50 values.
  • Uncertainty Quantification : Report confidence intervals and use bootstrapping for small sample sizes .
  • Software Tools : Leverage R packages (e.g., drc for dose-response curves) or GraphPad Prism for reproducibility .

Data Presentation and Reproducibility

Q. How should researchers document this compound’s physicochemical properties to ensure reproducibility?

  • Reporting Standards : Adhere to CHEMDNER guidelines for chemical data annotation. Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials .
  • Metadata : Specify instrument parameters (e.g., column type in HPLC, detector settings) and environmental conditions (e.g., humidity during testing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.